2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one
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Overview
Description
2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C11H13BrO3. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by the presence of a bromine atom, a hydroxyethoxy group, and a phenyl ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one typically involves the bromination of 1-[4-(2-hydroxyethoxy)phenyl]propan-1-one. The reaction is carried out by adding bromine to a solution of the starting material in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature. The reaction mixture is then stirred until the bromination is complete, and the product is isolated by filtration or extraction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylpropan-1-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
Uniqueness
2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various compounds, particularly in pharmaceutical research .
Properties
CAS No. |
72507-31-4 |
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Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H13BrO3/c1-8(12)11(14)9-2-4-10(5-3-9)15-7-6-13/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
ASCFLQCGIHPSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCCO)Br |
Origin of Product |
United States |
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